molecular formula C20H20BrN3O3 B2578095 (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide CAS No. 326025-55-2

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide

Cat. No.: B2578095
CAS No.: 326025-55-2
M. Wt: 430.302
InChI Key: YCPHBUKYBXHROK-UHFFFAOYSA-N
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Description

This compound is a hydrazide derivative featuring an indolin-3-ylidene core substituted with a 5-bromo group and a phenoxyacetohydrazide side chain. The (E)-configuration at the hydrazone bond ensures a planar geometry, which is critical for intermolecular interactions such as hydrogen bonding and π-π stacking. The phenoxy group (2-isopropyl-5-methyl) contributes to hydrophobicity, aiding membrane permeability .

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3O3/c1-11(2)14-6-4-12(3)8-17(14)27-10-18(25)23-24-19-15-9-13(21)5-7-16(15)22-20(19)26/h4-9,11,22,26H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGGZSIDMIPMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(2-isopropyl-5-methylphenoxy)acetohydrazide is a compound that has gained interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies.

  • Molecular Formula : C20H16BrN5O3
  • Molecular Weight : 454.28 g/mol
  • CAS Number : 306987-58-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of 3-alkylidene-2-indolone demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) :
    • Compounds similar to this compound showed MIC values ranging from 0.5 to 16 μg/mL against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
    • The most active compounds exhibited MIC values comparable to the positive control, gatifloxacin, indicating strong antibacterial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Strain
10f0.5Staphylococcus aureus ATCC 6538
10g0.5Methicillin-resistant S. aureus
10h16Pseudomonas aeruginosa

Cytotoxic Activity

The cytotoxic effects of this compound derivatives were evaluated in various cancer cell lines.

Key Findings:

  • Cytotoxicity Assays :
    • Compounds were tested against HepG2 (human hepatocellular carcinoma) and L-02 (normal liver) cell lines using the MTT assay.
    • Compound 10h exhibited moderate cytotoxicity with an IC50 value of 41.6 µM against HepG2 cells and 53.5 µM against L-02 cells, suggesting potential as an anticancer agent .

Table 2: Cytotoxicity Data

CompoundIC50 (µM)Cell Line
10h41.6HepG2
10h53.5L-02

The mechanism by which these compounds exert their biological effects is still under investigation. Molecular docking studies suggest that these compounds may interact with specific protein targets involved in bacterial resistance and cancer cell proliferation.

Key Insights:

  • Binding Affinities :
    • Docking studies indicated strong binding interactions with target proteins, which could explain the observed antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Non-Brominated and Z-Isomer Analogs

The Z-isomer of the non-brominated analog, (Z)-2-(2-isopropyl-5-methylphenoxy)-N′-(2-oxoindolin-3-ylidene)acetohydrazide, shares the same phenoxy side chain but lacks the 5-bromo substitution and adopts a non-planar Z-configuration. Key differences include:

  • Crystallography : The Z-isomer forms molecular chains via N–H⋯O hydrogen bonds along the crystallographic b-axis, whereas the brominated (E)-isomer’s larger atomic radius may alter packing efficiency .

Comparison with Triazole-Thiol Derivatives

N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () replaces the phenoxy group with a triazole-thiol moiety.

  • Solubility: The triazole-thiol group increases polarity, enhancing aqueous solubility compared to the hydrophobic phenoxy group in the target compound.
  • Anticancer Activity : Both compounds show cytotoxicity, but the triazole derivative’s sulfur atom may facilitate metal coordination, a feature absent in the brominated hydrazide .

Comparison with Quinoline-Containing Analogs

(E)-2-(5-Amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide () substitutes the phenoxy group with a quinoline moiety.

  • Aromatic Interactions: Quinoline’s extended π-system enhances stacking interactions with DNA or enzyme pockets, whereas the phenoxy group offers steric bulk for hydrophobic binding.
  • Bioavailability: The quinoline analog’s larger size may reduce cell permeability compared to the more compact phenoxy hydrazide .

Comparison with Pyrazolo-Pyrimidinyl Derivatives

(E)-N′-(4-Methoxybenzylidene)-2-(3,6-dimethyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide () features a pyrazolo-pyrimidinyl core instead of indolinone.

  • Electron Density: The pyrimidine ring increases electron-deficient character, favoring interactions with nucleophilic residues in enzymes.

Q & A

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DMFMaximizes coupling efficiency
Reaction Time12–16 h at 80°CPrevents byproduct formation
PurificationColumn chromatography (SiO₂, EtOAc/Hexane 1:1)Purity >95%

Q. Table 2: Key XRD Refinement Metrics

ParameterValueReference
R-factor<0.05SHELXL ()
C–N bond length1.28 ± 0.02 ÅSimilar hydrazides ()

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